Idraparinux

Anticoagulant research Factor Xa inhibition Structure-activity relationship

Idraparinux (CAS 162610-17-5) is the definitive long-acting, AT-dependent FXa inhibitor for anticoagulant research requiring sustained target engagement. With an AT-binding Kd of 0.1–0.4 nM (>100-fold higher affinity vs. natural pentasaccharide) and an 80-hour terminal half-life, it enables once-weekly dosing—unlike fondaparinux (17–21 h). Essential reference for chronic anticoagulation models, intrinsic coagulation pathway studies, and as the non-reversible comparator for next-generation reversible FXa inhibitors, with bioequipotency benchmarks validated in the EQUINOX trial. NOT for human use. For laboratory R&D only.

Molecular Formula C38H64NaO49S7
Molecular Weight 1552.3 g/mol
CAS No. 162610-17-5
Cat. No. B1674382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdraparinux
CAS162610-17-5
Synonymsidraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006
Molecular FormulaC38H64NaO49S7
Molecular Weight1552.3 g/mol
Structural Identifiers
SMILESCOC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]
InChIInChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1
InChIKeyLRWRCXOPMFQZNL-QIEZGXCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Idraparinux (CAS 162610-17-5) Procurement Guide: Synthetic Pentasaccharide Antithrombin-Dependent Factor Xa Inhibitor


Idraparinux (CAS 162610-17-5) is a fully O-sulfated, O-methylated synthetic pentasaccharide that functions as an antithrombin (AT)-dependent, indirect inhibitor of activated factor X (FXa) [1]. Structurally derived from the AT-binding domain of heparin, idraparinux features replacement of N-sulfates with O-sulfates and methylation of hydroxyl groups, modifications that confer substantially enhanced AT binding affinity and an extended elimination profile relative to the first-generation pentasaccharide fondaparinux [2]. The compound is administered subcutaneously at a fixed dose of 2.5 mg once weekly without coagulation monitoring and is employed primarily as a reference compound in anticoagulant research and as a lead scaffold for next-generation reversible FXa inhibitors such as idrabiotaparinux [1][3].

Why Idraparinux Cannot Be Substituted with Fondaparinux or Other Pentasaccharides Without Validation


Interchanging idraparinux with fondaparinux or other in-class pentasaccharides in preclinical or translational research is not pharmacokinetically or pharmacodynamically justified. Idraparinux exhibits an AT-binding affinity >100-fold higher than the natural pentasaccharide sequence [1] and a terminal elimination half-life of approximately 80 hours (versus 17–21 hours for fondaparinux), enabling true once-weekly dosing without monitoring [2]. Moreover, idraparinux demonstrates a distinct bleeding-risk profile that is both dose-dependent and time-dependent: at the 2.5 mg weekly dose, clinically relevant bleeding rates differ from warfarin comparators, while extended therapy beyond 6 months carries an elevated major hemorrhage risk (3.1% vs. 0.9% for vitamin K antagonists) that is not observed with fondaparinux [3]. These quantitative differences in AT-binding kinetics, half-life, and safety profile preclude simple one-to-one substitution without careful experimental revalidation.

Idraparinux Quantitative Differentiation Evidence Versus Fondaparinux and Vitamin K Antagonists


Idraparinux Antithrombin Binding Affinity (Kd) Versus Natural Pentasaccharide Sequence

Idraparinux binds to antithrombin (AT) with a dissociation constant (Kd) of approximately 0.4 nM for α-AT and 0.1 nM for β-AT, representing an over 100-fold enhancement in affinity compared with the natural AT-binding pentasaccharide sequence of heparin [1]. This affinity enhancement is driven predominantly by nonionic interactions, which contribute approximately 70% to the total free energy of binding, with the conformationally activated complex being ~400-fold tighter than that of the natural pentasaccharide in the second binding step [1].

Anticoagulant research Factor Xa inhibition Structure-activity relationship AT-binding kinetics

Idraparinux Elimination Half-Life Versus Fondaparinux

Idraparinux exhibits a terminal plasma half-life of approximately 80 hours (range reported 80–130 hours across sources), whereas fondaparinux has a half-life of 17–21 hours [1]. This ~4–5-fold extension in elimination half-life is a direct consequence of idraparinux's O-sulfation/O-methylation structural modifications and enhanced AT-binding affinity, enabling once-weekly subcutaneous dosing compared with once-daily dosing for fondaparinux [1][2]. Population pharmacokinetic analysis from Phase III trials (n=2,054 patients) confirmed a three-compartment model with typical clearance of 0.0255 L/h and terminal half-life of 66.3 days for the deep compartment, with time to steady-state of 35 weeks [3].

Pharmacokinetics Drug half-life Anticoagulant dosing Therapeutic window

Idraparinux Efficacy in Extended VTE Prophylaxis: Van Gogh Extension Trial Versus Placebo

In the van Gogh extension trial (n=1,215 patients who had completed 6 months of initial anticoagulation), once-weekly subcutaneous idraparinux 2.5 mg reduced recurrent venous thromboembolism (VTE) from 3.7% (23/621) with placebo to 1.0% (6/594) over 6 months (P=0.002), demonstrating a 73% relative risk reduction [1]. However, major bleeding occurred in 1.9% (11/594) of idraparinux-treated patients versus 0% (0/621) with placebo (P<0.001), including 3 fatal intracranial hemorrhages [1]. Among patients whose initial treatment was a vitamin K antagonist, those receiving an additional 6 months of idraparinux had a major bleeding incidence of 3.1% versus 0.9% in the placebo group [1].

Venous thromboembolism Extended prophylaxis Randomized controlled trial Thromboprophylaxis

Idraparinux Bleeding Risk Profile: Dose-Dependent Hemorrhage Versus Warfarin

Idraparinux exhibits a dose-dependent bleeding profile. In a Phase II dose-ranging study, patients receiving 5 mg idraparinux weekly experienced significantly higher severe bleeding rates; in contrast, those receiving 2.5 mg weekly had less bleeding than patients randomized to warfarin (P=0.029) [1]. The AMADEUS trial in atrial fibrillation patients was terminated early due to excess bleeding in the idraparinux arm (19.7 clinically relevant bleeding events per 100 patient-years with idraparinux versus 11.3 per 100 patient-years with vitamin K antagonists) [2]. Notably, combination with antiplatelet therapy more than doubled clinically relevant bleeding risk in both idraparinux and vitamin K antagonist groups [2].

Bleeding risk Anticoagulant safety Dose-response Major hemorrhage

Idraparinux Bioequipotency with Idrabiotaparinux and Reversibility Profile

Idraparinux and its biotinylated derivative idrabiotaparinux are bioequipotent: 90% confidence intervals for anti-FXa activity were within the pre-specified bioequivalence interval (0.80–1.25) after once-weekly dosing in healthy volunteers and DVT patients [1][2]. In the EQUINOX trial (n=757 DVT patients), idrabiotaparinux 3.0 mg (equimolar to 2.5 mg idraparinux) demonstrated comparable FXa inhibition, VTE recurrence rates (2.3% vs. 3.2%, difference -0.9%, 95% CI -3.2% to 1.4%), and bleeding rates (5.2% vs. 7.3%, difference -2.1%, 95% CI -5.6% to 1.4%) versus idraparinux [3]. Crucially, intravenous avidin (100 mg over 30 min) reversed idrabiotaparinux anti-FXa activity by 66.1–90.3% in healthy subjects and 67–97% (mean 78%) in DVT patients, whereas idraparinux lacks this reversibility [4].

Reversible anticoagulation Biotinylation Avidin reversal FXa inhibition bioequivalence

Idraparinux FXa Inhibition Specificity Versus Multitarget Anticoagulants

Idraparinux, like fondaparinux, is a selective antithrombin-dependent inhibitor of activated factor X (FXa) with no direct inhibitory activity against thrombin (factor IIa) [1]. This contrasts with heparin and low-molecular-weight heparins (LMWHs), which inhibit both FXa and thrombin, and with direct oral anticoagulants (DOACs) such as rivaroxaban and apixaban, which directly inhibit FXa without requiring AT as a cofactor [2]. Idraparinux binds AT with Kd <1 nM and specifically catalyzes AT-mediated FXa inactivation, with minimal effects on prothrombin time (PT) and activated partial thromboplastin time (aPTT) at therapeutic concentrations [1][3]. Unlike idrabiotaparinux, idraparinux lacks the biotin moiety required for avidin-mediated reversal [4].

Selective FXa inhibition Antithrombin-dependent Thrombin inhibition Coagulation cascade

Idraparinux Validated Research and Reference Compound Application Scenarios


Long-Acting Reference Standard for AT-Dependent FXa Inhibitor Pharmacology

Investigators requiring a stable, long-acting reference compound for evaluating AT-dependent FXa inhibition should select idraparinux over fondaparinux. With an AT-binding Kd of 0.1–0.4 nM (>100-fold higher affinity than natural pentasaccharide) [1] and an 80-hour half-life enabling once-weekly dosing [2], idraparinux provides sustained anticoagulant activity without the frequent redosing required for fondaparinux (17–21 hour half-life). This makes idraparinux the preferred positive control for chronic anticoagulation models and for studies comparing the pharmacodynamics of novel indirect FXa inhibitors.

Benchmark Compound for Reversible Anticoagulant Development (Idrabiotaparinux)

Idraparinux serves as the non-reversible reference standard in the development of biotinylated, avidin-reversible FXa inhibitors such as idrabiotaparinux. The EQUINOX trial established bioequipotency between idraparinux 2.5 mg and idrabiotaparinux 3.0 mg, with comparable VTE recurrence (3.2% vs. 2.3%) and bleeding (7.3% vs. 5.2%) rates [3]. Researchers evaluating novel reversible anticoagulants should procure idraparinux as the essential comparator for establishing baseline efficacy and safety metrics against which reversibility-enabled candidates are measured.

Extended VTE Prophylaxis Efficacy-to-Safety Modeling

Idraparinux is a validated compound for modeling the trade-off between extended thromboprophylaxis efficacy and bleeding risk. The van Gogh extension trial provides precise quantitative benchmarks: 6-month recurrent VTE incidence of 1.0% with idraparinux versus 3.7% with placebo (P=0.002), offset by major bleeding in 1.9% of treated patients versus 0% with placebo [4]. These data establish idraparinux as a reference for preclinical models that seek to quantify the efficacy-safety therapeutic window of long-acting anticoagulants.

Selective FXa Inhibition Mechanistic Studies

For studies dissecting the intrinsic coagulation pathway and comparing AT-dependent versus AT-independent FXa inhibition, idraparinux provides a well-characterized, highly selective AT-dependent FXa inhibitor with no direct thrombin activity [5]. Its minimal effects on PT and aPTT at therapeutic concentrations [5] make it suitable for in vitro and ex vivo coagulation assays where confounding effects on thrombin or other coagulation factors must be avoided. Idraparinux should be used as the AT-dependent FXa inhibitor comparator when evaluating direct FXa inhibitors (e.g., rivaroxaban, apixaban) or multitarget agents (heparin, LMWH).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idraparinux

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.